molecular formula C8H11N3O B13081501 6-(aminomethyl)-N-methylpyridine-2-carboxamide

6-(aminomethyl)-N-methylpyridine-2-carboxamide

Cat. No.: B13081501
M. Wt: 165.19 g/mol
InChI Key: KBDFIVCMGSSVFJ-UHFFFAOYSA-N
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Description

6-(aminomethyl)-N-methylpyridine-2-carboxamide is an organic compound with a pyridine ring substituted with an aminomethyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(aminomethyl)-N-methylpyridine-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-(aminomethyl)-N-methylpyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or alkoxides in polar solvents.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the carboxamide group.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

6-(aminomethyl)-N-methylpyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(aminomethyl)-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(aminomethyl)-N-methylpyridine-2-carboxamide is unique due to the presence of both the aminomethyl and carboxamide groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Biological Activity

6-(Aminomethyl)-N-methylpyridine-2-carboxamide, a compound with significant potential in medicinal chemistry, exhibits various biological activities due to its unique structural features. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H12_{12}N2_{2}O, with a molecular weight of approximately 201.65 g/mol. The compound features a pyridine ring substituted with an amino group at the sixth position and a carboxamide group at the second position, along with a methyl group attached to the nitrogen atom of the carboxamide. This specific arrangement influences its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in disease processes.
  • Receptor Binding : It may interact with specific receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound exhibit anticancer properties. For instance, a related piperidine derivative demonstrated significant cytotoxicity against hypopharyngeal tumor cells, outperforming standard treatments like bleomycin . This suggests that the compound may have similar efficacy in targeting cancer cells.

Anti-inflammatory Effects

In a study assessing anti-inflammatory activity, derivatives of pyridine-based compounds were evaluated for their ability to inhibit prostaglandin E2 (PGE2), which is crucial in inflammatory responses. One derivative showed an IC50 of 123 nM in inhibiting PGE2-induced TNFα reduction in human whole blood assays, indicating strong anti-inflammatory potential .

Comparative Analysis

The following table summarizes key features and biological activities of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaBiological ActivityIC50 (nM)
This compound C10_{10}H12_{12}N2_{2}OPotential anticancer and anti-inflammatoryTBD
5-(Aminomethyl)-N-methylpyridine-2-carboxamideC10_{10}H12_{12}N2_{2}OAnticancer activityTBD
N-methylpyridine-2-carboxamideC8_{8}H10_{10}N2_{2}OLimited biological activityTBD

Case Studies

  • Anticancer Efficacy : A study involving a series of pyridine derivatives highlighted the potential of these compounds in inducing apoptosis in cancer cells. The structural modifications significantly influenced their binding affinity to target proteins involved in cell proliferation and survival .
  • Inflammation Models : In vivo studies using animal models demonstrated that compounds similar to this compound effectively reduced inflammation markers in conditions such as adjuvant-induced arthritis .

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

6-(aminomethyl)-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C8H11N3O/c1-10-8(12)7-4-2-3-6(5-9)11-7/h2-4H,5,9H2,1H3,(H,10,12)

InChI Key

KBDFIVCMGSSVFJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC(=N1)CN

Origin of Product

United States

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